molecular formula C20H20ClN3O3S B2651778 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-70-8

4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2651778
CAS No.: 897479-70-8
M. Wt: 417.91
InChI Key: HJLMHTNMYTXJIK-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897479-70-8) is a chemical compound with the molecular formula C20H20ClN3O3S and a molecular weight of 417.91 g/mol . This benzothiazole-piperazine hybrid is offered for research purposes and is not intended for diagnostic or therapeutic use. The benzothiazole core is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and significant research value in neuroscience and oncology . Compounds featuring a benzothiazole scaffold are extensively investigated for their potential in neurodegenerative disease research . Furthermore, the piperazine moiety is a common pharmacophore in ligands targeting central nervous system receptors . Specifically, structural analogues within the 2-(piperazin-1-yl)-1,3-benzothiazole class are explored as multi-target-directed ligands for Alzheimer's disease, demonstrating ability to bind enzymes like acetylcholinesterase and inhibit the aggregation of amyloid-beta peptides in vitro and in vivo . This highlights the potential of this compound class as a valuable research tool for probing complex disease mechanisms.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-13-6-7-14(16(12-13)27-2)19(25)23-8-10-24(11-9-23)20-22-18-15(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLMHTNMYTXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Addition of the 2,4-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for multiple biological activities:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. Studies have demonstrated its effectiveness against several cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens:

  • Bacterial Activity : It has shown inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Fungal Activity : Some studies suggest potential antifungal properties, which could be beneficial in treating fungal infections resistant to conventional therapies .

Neurological Applications

The piperazine moiety in the compound suggests potential applications in neurology:

  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment. The compound could potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives, including the target compound. They conducted in vitro assays on cancer cell lines and reported a significant decrease in cell viability at micromolar concentrations. The study concluded that the compound's structure is crucial for its anticancer activity due to its ability to interact with specific cellular targets .

Case Study 2: Antimicrobial Testing

A research article detailed the antimicrobial testing of several benzothiazole derivatives, including 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole. The results indicated that the compound exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system it is introduced into. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Benzothiazole-Piperazine Derivatives

The compound’s structural uniqueness lies in the 2,4-dimethoxybenzoyl-piperazine substituent. Below is a comparative analysis with similar derivatives:

Compound Name / Key Features Substituents on Benzothiazole Piperazine Substituent Reported Activity / Application
4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (Target Compound) 4-Cl, 2-piperazinyl 2,4-Dimethoxybenzoyl Anticancer (hypothesized)
2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]-1,3-benzothiazole (CAS: 478077-01-9) Unsubstituted benzothiazole 2-Chloro-6-fluorobenzyl Antimicrobial (potential)
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 941870-02-6) 7-Cl, 4-OCH₃, 2-piperazinyl None (free piperazine) Not explicitly reported
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide 2-acetamide-piperazinyl Pyridine-2-carbonyl Anticancer (screened)
2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) Unsubstituted benzothiazole Azepan-1-yl-but-2-ynyl Antimicrobial (MIC: 15.62 µg/mL vs. S. aureus)

Key Observations:

  • Substituent Diversity : The target compound’s 2,4-dimethoxybenzoyl group distinguishes it from analogues with benzyl (e.g., 2-chloro-6-fluorobenzyl in ) or acetylated piperazine moieties (e.g., pyridine-carbonyl in ).
  • Benzothiazole Core Modifications: Chlorine at position 4 (target) vs.
  • Biological Activity Trends: Piperazine substituents influence activity.

Biological Activity

4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a piperazine ring and a dimethoxybenzoyl group. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC24H29ClN2O5
Molecular Weight444.96 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that modifications on the benzothiazole nucleus can enhance its selectivity towards various cancer cell lines. For instance, compounds similar to this compound have shown promising results against non-small cell lung cancer (NSCLC) and other malignancies .

Case Study:
In vitro studies demonstrated that related benzothiazole compounds inhibited cell proliferation in A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells at concentrations as low as 2 µM. The mechanism involved apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. A recent investigation into similar compounds found that they exhibited significant activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineEscherichia coli16 µg/mL
Benzothiazole derivative XPseudomonas aeruginosa8 µg/mL

The proposed mechanism of action for the anticancer activity of benzothiazole derivatives involves the inhibition of key kinases involved in cell proliferation. Specifically, the compound is thought to interact with targets such as ATR kinase, leading to modulation of signaling pathways associated with cell survival and apoptosis .

Q & A

Q. How can in silico models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodology :
  • BBB prediction : Use SwissADME to calculate topological polar surface area (TPSA < 90 Ų) and logP (2–5 range) for CNS accessibility .
  • P-glycoprotein efflux assay : Measure intracellular accumulation in MDCK-MDR1 cells, with efflux ratios < 2.5 indicating low P-gp liability .

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